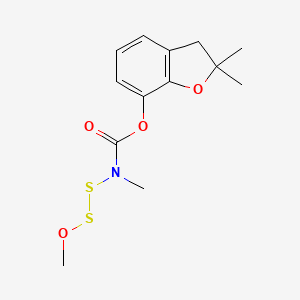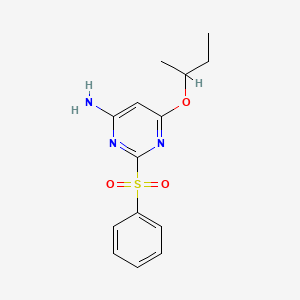![molecular formula C20H18N2O3 B12906097 5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one CAS No. 18006-89-8](/img/structure/B12906097.png)
5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one is a complex organic compound that features a unique combination of benzofuran, pyrimidine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Pyrimidine Ring Construction: The pyrimidine ring is often synthesized via condensation reactions involving urea or guanidine derivatives with β-diketones or β-ketoesters.
Coupling Reactions: The benzofuran and pyrimidine intermediates are then coupled using cross-coupling reactions such as Suzuki or Heck reactions, often catalyzed by palladium complexes.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the benzofuran moiety can undergo oxidation to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Functionalized phenyl derivatives with groups such as nitro, bromo, or alkyl.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
6-Hydroxy-2,3-dihydrobenzofuran-5-yl derivatives: These compounds share the benzofuran moiety and exhibit similar chemical reactivity.
2-Phenylpyrimidin-4(1H)-one derivatives: These compounds share the pyrimidine core and are studied for their biological activities.
Benzofuran-pyrimidine hybrids: These compounds combine both moieties and are explored for their potential therapeutic applications.
Uniqueness
What sets 5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one apart is the specific combination of functional groups and the spatial arrangement of its atoms. This unique structure allows for distinct interactions with biological targets and offers opportunities for the development of new synthetic methodologies and applications.
属性
CAS 编号 |
18006-89-8 |
|---|---|
分子式 |
C20H18N2O3 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
5-[(6-hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-methyl-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H18N2O3/c1-12-16(10-15-9-14-7-8-25-18(14)11-17(15)23)20(24)22-19(21-12)13-5-3-2-4-6-13/h2-6,9,11,23H,7-8,10H2,1H3,(H,21,22,24) |
InChI 键 |
NQQXPLWAMFAWKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CC3=C(C=C4C(=C3)CCO4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


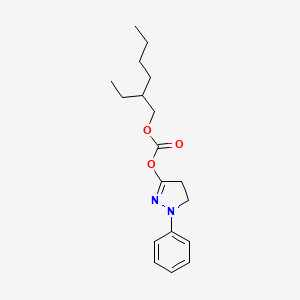
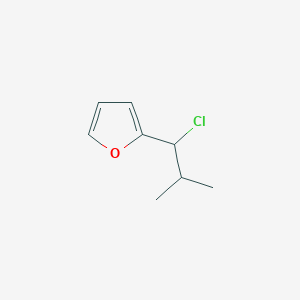

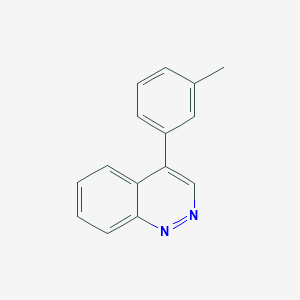

![1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12906028.png)

![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)
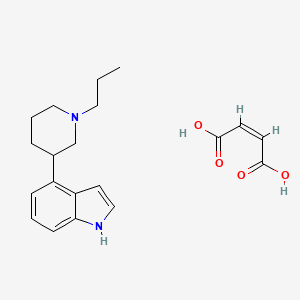
![2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine](/img/structure/B12906055.png)
